

What is Dinoprost-d4 and its chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinoprost-d4*

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Dinoprost-d4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost-d4, a deuterated analog of Dinoprost (Prostaglandin F2 α , PGF2 α), serves as a critical internal standard for the accurate quantification of PGF2 α in various biological matrices. Its isotopic labeling ensures that it co-elutes with the endogenous analyte during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry, while its distinct mass allows for precise differentiation. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and biological significance of **Dinoprost-d4**, tailored for professionals in research and drug development.

Chemical Properties

Dinoprost-d4 is a stable, isotopically labeled form of PGF2 α , a naturally occurring prostaglandin with potent biological activities. The incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions of the molecule increases its molecular weight, facilitating its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of **Dinoprost-d4**

Property	Value	Reference(s)
Chemical Name	Prostaglandin F2 α -d4	[1]
Synonyms	PGF2 α -d4, (Z)-7- [(1R,2R,3R,5S)-3,5-dihydroxy- 2-[(E,3S)-3-hydroxyoct-1- enyl]cyclopentyl]hept-5-enoic- 3,3,4,4-d4 acid	[1][2]
CAS Number	34210-11-2	[3]
Molecular Formula	C ₂₀ H ₃₀ D ₄ O ₅	[3]
Molecular Weight	358.51 g/mol	[3]
Appearance	Colorless to light yellow liquid	[3]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]
Storage Conditions	Solution at -20°C for up to 2 years	[3]

Table 2: Solubility of Dinoprost (PGF2 α)

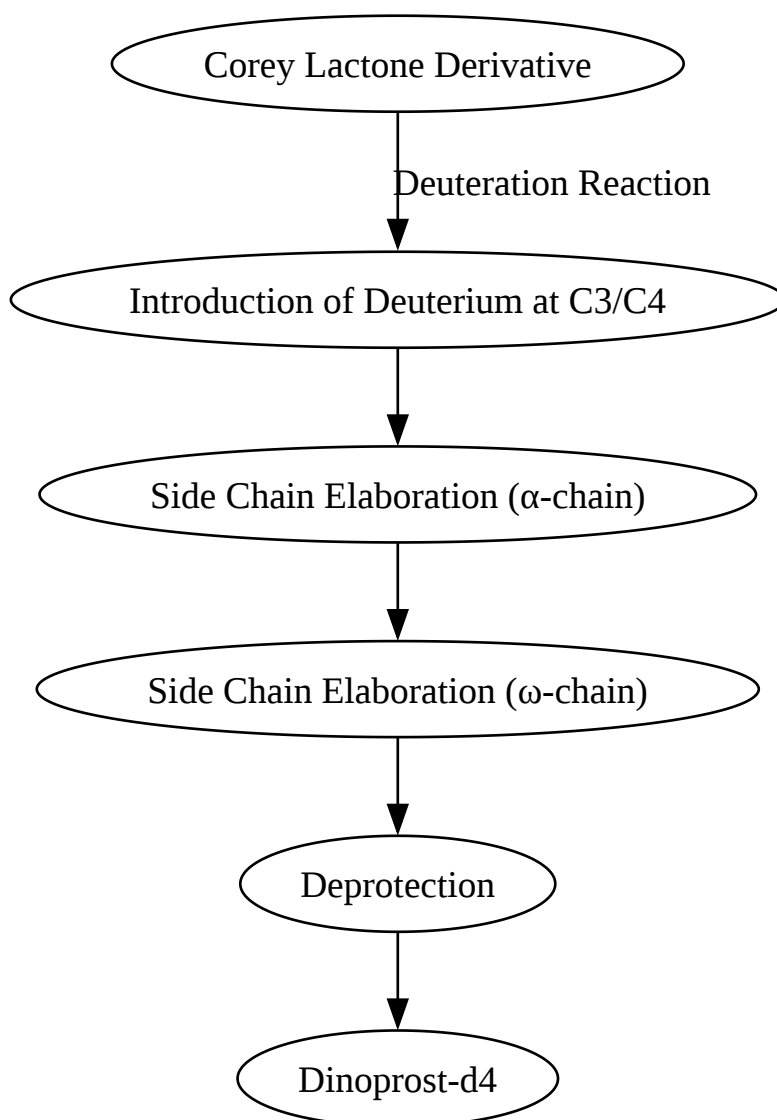
Solvent	Solubility
Water	Soluble
Ethanol	Soluble
DMSO	Soluble
Dimethylformamide	Soluble

Note: Solubility data is for the non-deuterated form, Dinoprost, and is expected to be comparable for **Dinoprost-d4**.

Synthesis

While a specific, detailed, step-by-step synthesis protocol for **Dinoprost-d4** is not readily available in the public domain, a general strategy for its preparation can be inferred from the synthesis of other deuterated prostaglandins and the known synthesis of Dinoprost.[4][5] The synthesis would likely involve the introduction of deuterium atoms at the C-3 and C-4 positions of a suitable precursor molecule.

A plausible, though generalized, synthetic approach would start with a protected Corey lactone derivative, a common intermediate in prostaglandin synthesis. The α,β -unsaturated ketone moiety in a precursor could be subjected to a deuteration reaction. For example, a Michael addition using a deuterated nucleophile or a reduction using a deuterated reducing agent like sodium borodeuteride (NaBD_4) could introduce deuterium at the desired positions. Subsequent standard synthetic steps, including Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains and deprotection steps, would yield **Dinoprost-d4**.



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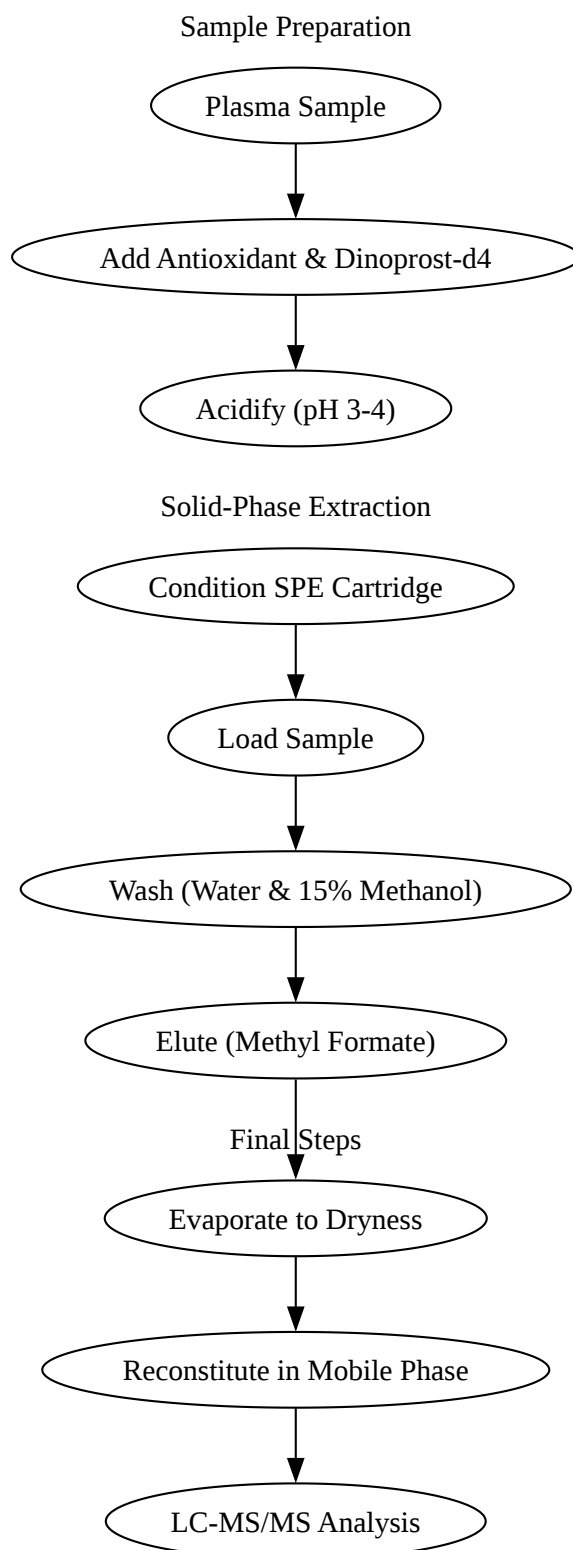
Experimental Protocols

Dinoprost-d4 is primarily used as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines a general procedure for the extraction of prostaglandins from a biological matrix like plasma.

- **Sample Pre-treatment:** To 1 mL of plasma, add 50 μ L of an antioxidant solution (e.g., 0.2% BHT in ethanol) and the internal standard, **Dinoprost-d4**, to a final concentration of 10 ng/mL. Acidify the sample to pH 3-4 with 1 M formic acid.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially washing with 3 mL of methanol and 3 mL of deionized water.
- **Sample Loading:** Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
- **Washing:** Wash the cartridge with 3 mL of deionized water followed by 3 mL of 15% methanol in water to remove polar interferences.
- **Elution:** Elute the prostaglandins, including **Dinoprost-d4**, with 2 mL of methyl formate or ethyl acetate.
- **Drying and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.



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Analytical Method: UHPLC-MS/MS Quantification

This method provides a framework for the quantification of PGF2 α using **Dinoprost-d4** as an internal standard.[6]

- Instrumentation:
 - UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from 20% to 80% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative ESI.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - PGF2 α : m/z 353.2 \rightarrow 193.1
 - **Dinoprost-d4**: m/z 357.2 \rightarrow 197.1
 - Collision Energy and other MS parameters: Optimized for the specific instrument.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

Parameter	Description	Typical Acceptance Criteria
Linearity	The ability to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient (r^2) \geq 0.99
Accuracy	The closeness of test results to the true value.	Recovery of 85-115%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Relative standard deviation (RSD) \leq 15%
Limit of Quantification (LOQ)	The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.	Signal-to-noise ratio \geq 10
Specificity	The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.	No significant interfering peaks at the retention time of the analyte and internal standard.

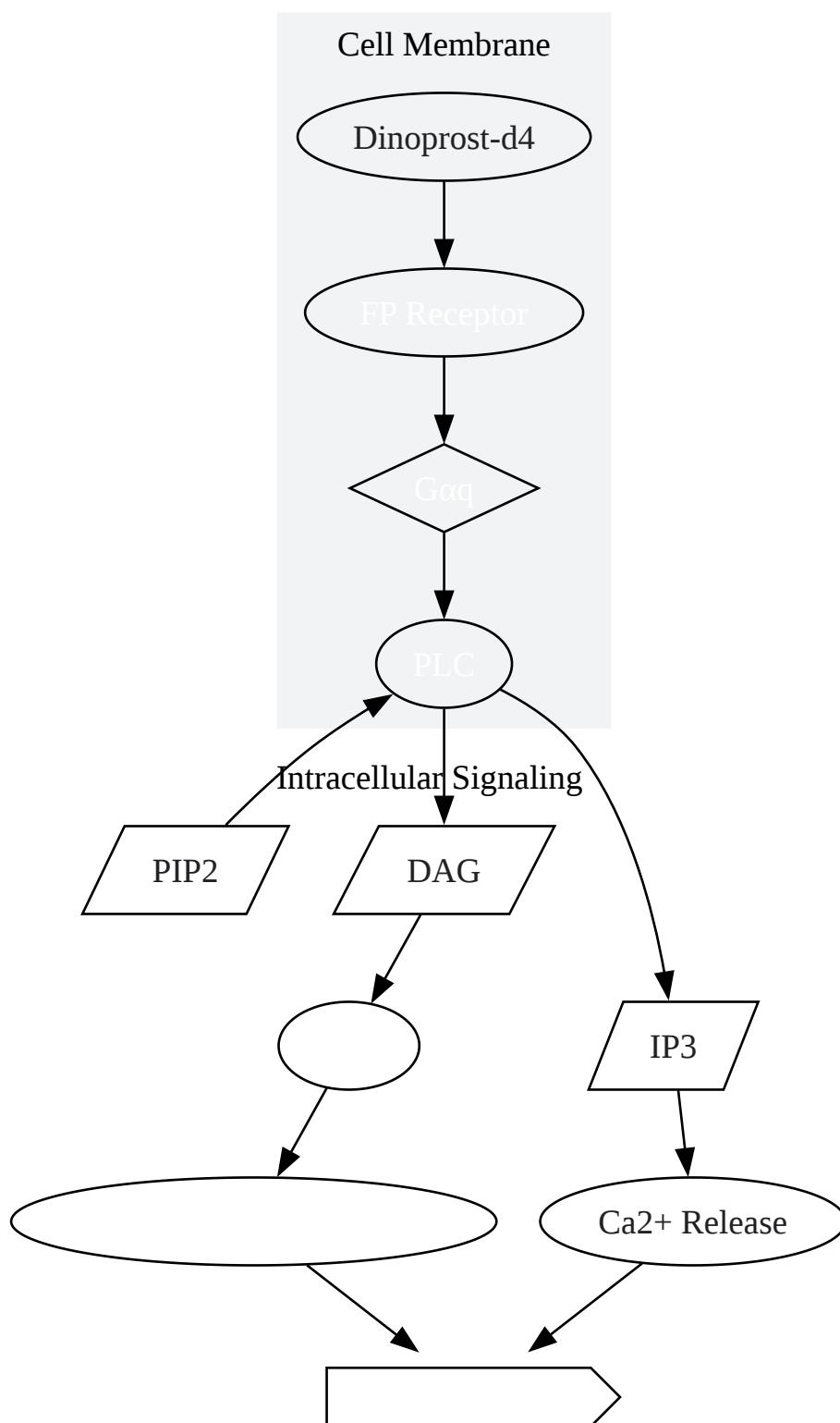
Biological Role and Signaling Pathways

Dinoprost-d4 is functionally equivalent to its non-deuterated counterpart, PGF2 α , and is expected to interact with the same biological targets. PGF2 α exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the FP receptor to G α_q , which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into

inositol trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC leads to various cellular responses, including smooth muscle contraction.

Furthermore, $PGF2\alpha$ signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and cell proliferation.



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Metabolism

The metabolism of **Dinoprost-d4** is presumed to be identical to that of Dinoprost. The primary metabolic pathway for PGF2 α is enzymatic dehydrogenation of the 15-hydroxyl group to form 15-keto-PGF2 α , which is a much less biologically active metabolite. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Further metabolism can occur through beta-oxidation and omega-oxidation of the side chains. Due to the kinetic isotope effect, the rate of metabolism of **Dinoprost-d4** may be slightly slower than that of Dinoprost, although this is generally not significant for its use as an internal standard.[7]

Conclusion

Dinoprost-d4 is an indispensable tool for the accurate and precise quantification of endogenous PGF2 α . Its well-defined chemical properties and predictable behavior in analytical systems make it an ideal internal standard. A thorough understanding of its synthesis, analytical methodologies, and the biological pathways of its non-deuterated analog is crucial for its effective application in research and drug development. This guide provides a comprehensive overview of these aspects to support the scientific community in their endeavors.

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- To cite this document: BenchChem. [What is Dinoprost-d4 and its chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032840#what-is-dinoprost-d4-and-its-chemical-properties]

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